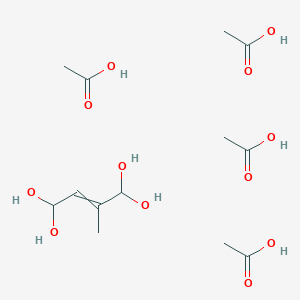
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is a complex organic compound with a unique structure that combines the properties of acetic acid and a tetrol derivative of 2-methylbut-2-ene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol typically involves multiple steps. One common method is the hydration of 2-methylbut-2-ene, followed by oxidation and esterification reactions. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into simpler derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research explores its use in drug development and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol exerts its effects involves interactions with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction context. Its molecular pathways often involve the formation of intermediates that facilitate further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-butene: A simpler alkene with similar structural features.
Acetic acid: A fundamental carboxylic acid with widespread applications.
Tetrol derivatives: Compounds with multiple hydroxyl groups that share some chemical properties.
Uniqueness
Acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
88347-70-0 |
|---|---|
Formule moléculaire |
C13H26O12 |
Poids moléculaire |
374.34 g/mol |
Nom IUPAC |
acetic acid;2-methylbut-2-ene-1,1,4,4-tetrol |
InChI |
InChI=1S/C5H10O4.4C2H4O2/c1-3(5(8)9)2-4(6)7;4*1-2(3)4/h2,4-9H,1H3;4*1H3,(H,3,4) |
Clé InChI |
IPDWGCSNUUKLRY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC(O)O)C(O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


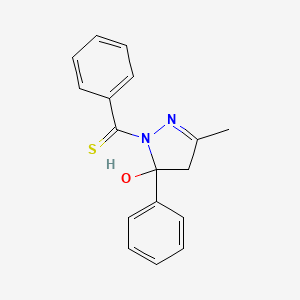

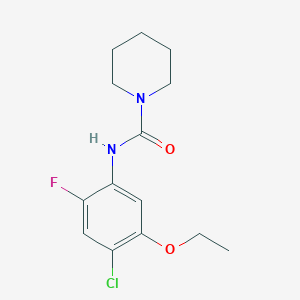
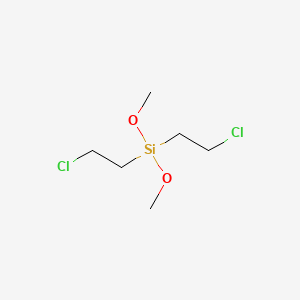
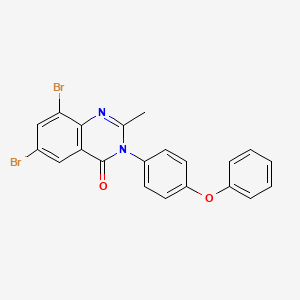
![(2E)-2-[hydroxy(phenyl)methylidene]-3-oxobutanimidoyl cyanide](/img/structure/B14376531.png)
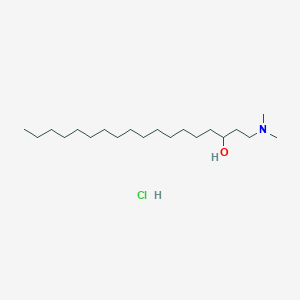
![N-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide](/img/structure/B14376535.png)
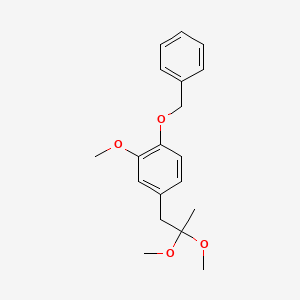
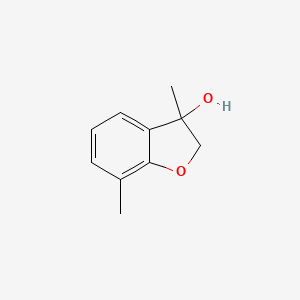
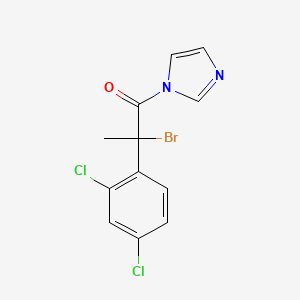
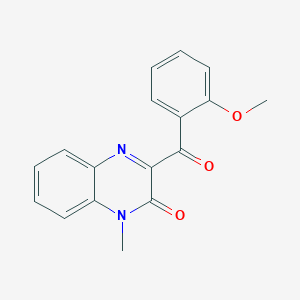
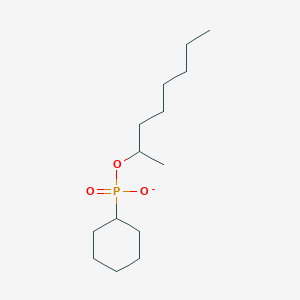
![6-[(4-Ethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14376567.png)
